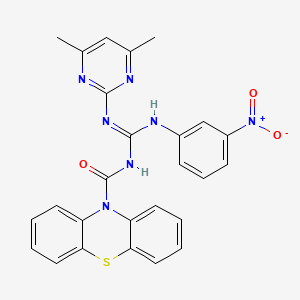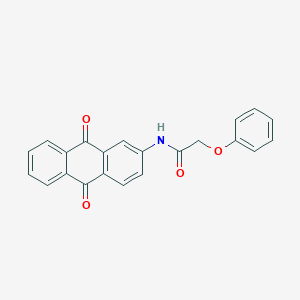
2-(2-bromo-4-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-metilfenoxi)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida es un compuesto orgánico sintético. Se caracteriza por la presencia de un grupo fenoxi sustituido con bromo y una porción de acetamida benzodioxinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-bromo-4-metilfenoxi)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida generalmente implica múltiples pasos:
Bromación: El material de partida, 4-metilfenol, se somete a bromación para introducir el grupo bromo.
Eterificación: El fenol bromado se hace reaccionar con cloruro de 2-cloroacetilo para formar el intermedio de cloruro de fenoxiacetilo.
Amidación: El intermedio se hace reaccionar con 2,3-dihidro-1,4-benzodioxin-6-amina para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de catalizadores, condiciones de reacción optimizadas y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo o en el anillo benzodioxina.
Reducción: Las reacciones de reducción podrían dirigirse al grupo bromo o a la funcionalidad amida.
Sustitución: El grupo bromo es un buen grupo saliente, lo que hace que el compuesto sea susceptible a reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) o cianuro de potasio (KCN) se pueden utilizar.
Productos principales
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: Los productos pueden incluir aminas o alcoholes.
Sustitución: Los productos pueden incluir fenoxiacetamidas sustituidas.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-metilfenoxi)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida puede tener aplicaciones en:
Química medicinal: Potencial como un farmacóforo para el desarrollo de fármacos.
Ciencia de los materiales: Uso en la síntesis de polímeros o como bloque de construcción para materiales avanzados.
Síntesis orgánica: Intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción dependería de la aplicación específica. En química medicinal, podría interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. La porción benzodioxina puede desempeñar un papel en la unión a sitios específicos, mientras que el grupo fenoxiacetamida podría influir en la farmacocinética del compuesto.
Comparación Con Compuestos Similares
Los compuestos similares pueden incluir:
2-(2-bromo-4-metilfenoxi)acetamida: Carece de la porción benzodioxina.
N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida: Carece del grupo fenoxi sustituido con bromo.
2-(4-metilfenoxi)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida: Carece del grupo bromo.
La singularidad de 2-(2-bromo-4-metilfenoxi)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida radica en la combinación de estos grupos funcionales, que pueden conferir propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C17H16BrNO4 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C17H16BrNO4/c1-11-2-4-14(13(18)8-11)23-10-17(20)19-12-3-5-15-16(9-12)22-7-6-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,20) |
Clave InChI |
SQQZBICGIZLLQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
